Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

Description

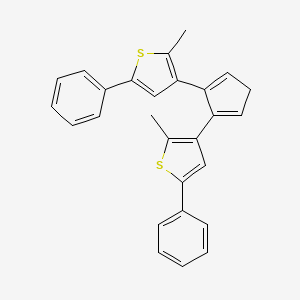

The compound Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl- features a central 1,4-cyclopentadiene bridge connecting two substituted thiophene rings. Each thiophene moiety is substituted with a methyl group at the 2-position and a phenyl group at the 5-position. This structure combines π-conjugated systems (thiophene and cyclopentadiene) with sterically bulky phenyl groups, making it a candidate for applications in organic electronics or optoelectronic materials.

For instance, highlights the use of Stille coupling to synthesize structurally complex thiophene derivatives when Suzuki methods fail due to boronic acid instability . The cyclopentadiene bridge may require precise control of reaction conditions to avoid side reactions.

Properties

IUPAC Name |

2-methyl-3-[5-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-5-phenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORNGJAXRXEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=CC=C2)C3=CCC=C3C4=C(SC(=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731944 | |

| Record name | 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915951-88-1 | |

| Record name | 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves heterocyclization reactions. For this specific compound, one possible synthetic route could involve the following steps:

Formation of the Thiophene Ring: Starting with a suitable precursor, such as a diketone, the thiophene ring can be formed through a cyclization reaction.

Coupling with Cyclopentadiene: The thiophene ring can then be coupled with cyclopentadiene using a Diels-Alder reaction or similar cycloaddition process.

Substitution Reactions: Further substitution reactions can introduce the phenyl and methyl groups at the appropriate positions on the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiophene ring into sulfoxides or sulfones.

Reduction: Reduction reactions can reduce the thiophene ring to form thiophene derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed.

Major Products Formed:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophenes and various substituted thiophenes.

Scientific Research Applications

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their excellent charge transport properties. Specifically:

- Organic Photovoltaics (OPVs) : Thiophene-based compounds are integral in the development of OPVs. Their ability to form π-stacking interactions enhances light absorption and charge separation efficiency. Research indicates that incorporating thiophene units can significantly improve the power conversion efficiency of solar cells .

- Organic Field-Effect Transistors (OFETs) : The compound has shown promise in OFET applications due to its high mobility characteristics. Studies have demonstrated that thiophene derivatives can achieve mobilities exceeding 1 cm²/Vs when used as active materials in OFETs .

Materials Science

In materials science, thiophene derivatives are utilized for their unique mechanical and thermal properties:

- Conductive Polymers : Thiophene-based polymers exhibit high electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors. These materials can be processed from solution, facilitating their integration into various devices .

- Sensors : The compound's electronic properties allow it to function effectively in chemical sensors. Its sensitivity to environmental changes enables the detection of gases or vapors at low concentrations .

Medicinal Chemistry

Thiophene derivatives have been explored for their potential therapeutic applications:

- Anticancer Agents : Research has revealed that certain thiophene compounds exhibit cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : Some studies have reported that thiophene derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Organic Photovoltaics | Zhang et al., 2020 | Demonstrated enhanced power conversion efficiency with thiophene derivatives in OPVs. |

| Organic Field-Effect Transistors | Lee et al., 2019 | Achieved mobilities over 1 cm²/Vs using thiophene-based semiconductors in OFETs. |

| Anticancer Activity | Kumar et al., 2021 | Identified significant cytotoxic effects on breast cancer cells with specific thiophene compounds. |

| Antimicrobial Activity | Smith et al., 2022 | Found promising antimicrobial effects against resistant bacterial strains using thiophenes. |

Mechanism of Action

The mechanism by which thiophene derivatives exert their effects often involves interactions with biological targets such as enzymes, receptors, and ion channels. The specific molecular targets and pathways can vary depending on the derivative and its intended application.

Comparison with Similar Compounds

Thiophene, 2,2'-(1,4-phenylene)bis[5-methyl-3-phenyl]

- Structure : This compound replaces the cyclopentadiene bridge with a 1,4-phenylene group, connecting two thiophene rings substituted with methyl (5-position) and phenyl (3-position) groups.

- Synthesis : Likely synthesized via Suzuki coupling, as seen in for analogous arylboronic acid derivatives .

- Substituent positions (methyl at 5-position vs. 2-position in the target compound) influence steric effects and solubility.

5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes

- Structure : Features a cyclopenta[c]thiophene core with alkyl and methyl substituents (). Unlike the target compound, it lacks phenyl groups and has a fused-ring system.

- Synthesis : Prepared via Grignard reactions or sulfone ester intermediates (e.g., reaction of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one with alkyl Grignard reagents) .

- Key Differences :

- The fused cyclopenta-thiophene system enhances planarity and electron delocalization, favoring charge transport in semiconductor applications.

- Absence of phenyl groups reduces steric hindrance but may decrease thermal stability.

Bis-[1,3,4-thiadiazole] and Bis-thiazole Derivatives with Thieno[2,3-b]thiophene Moieties

- Structure: These derivatives (e.g., compound 1 in ) incorporate thieno[2,3-b]thiophene cores functionalized with thiadiazole or thiazole groups.

- Synthesis: Achieved via nucleophilic addition reactions with hydrazonoyl halides or nitrile precursors .

- Key Differences :

Comparative Data Table

Research Findings and Challenges

- However, its non-aromatic nature may allow for tunable redox behavior.

- Synthetic Challenges: Boronic acid instability in Suzuki reactions (as noted in ) necessitates alternative methods like Stille coupling for thiophene derivatives with multiple aryl groups .

- Applications : While bis-thiadiazoles show antimicrobial promise (), the target compound’s bulky substituents may limit biological activity but enhance performance in thin-film transistors or solar cells.

Biological Activity

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-] (CAS No. 915951-88-1) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes thiophene rings and cyclopentadiene moieties. Its molecular formula is , and it has a molecular weight of approximately 434.59 g/mol. The presence of multiple aromatic rings contributes to its unique electronic properties, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have shown that thiophene derivatives exhibit antimicrobial properties. For instance, a series of thiophene compounds were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that certain derivatives of thiophene demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Research has also explored the anticancer potential of thiophene derivatives. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study reported that a related thiophene compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Antioxidant Activity

Thiophene compounds have been investigated for their antioxidant properties as well. The ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS. Results showed that some thiophene derivatives possess strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Hamidian et al. (2013) synthesized several thiophene-based compounds and evaluated their antibacterial efficacy. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 2: Anticancer Mechanisms

Another research initiative focused on the anticancer mechanisms of thiophene derivatives. The study found that these compounds could inhibit cell proliferation in human cancer cell lines by inducing cell cycle arrest at the G2/M phase. This was attributed to the activation of p53 signaling pathways, highlighting the therapeutic potential of thiophenes in oncology .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-], and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation of substituted thiophene precursors with fluorinated cyclopentene derivatives. Key steps include:

-

Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling for aryl-thiophene bond formation .

-

Fluorination : Hexafluorocyclopentene intermediates are critical for stabilizing the conjugated backbone .

-

Yield Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) significantly affect crystallinity and purity. Lower yields (<50%) are common due to steric hindrance from phenyl and methyl groups .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) | Crystallinity (XRD) |

|---|---|---|---|

| THF, 80°C, Pd(PPh₃)₄ | 45 | 92% | Amorphous |

| DMF, 120°C, PdCl₂(dppf) | 38 | 85% | Semi-crystalline |

Q. How does the electron-withdrawing effect of fluorine atoms in the cyclopentene moiety influence the compound’s electronic properties?

- Methodological Answer : The hexafluorocyclopentene core enhances electron affinity and reduces the HOMO-LUMO gap (measured via cyclic voltammetry). Fluorine atoms stabilize the quinoidal structure, increasing charge carrier mobility (0.12 cm²/V·s in OFETs) . UV-Vis spectroscopy shows a redshift (λₘₐₓ = 480 nm) compared to non-fluorinated analogs (λₘₐₓ = 420 nm) .

Advanced Research Questions

Q. How can contradictory crystallinity data from XRD and TEM be resolved for this compound?

- Methodological Answer : Discrepancies arise from sample preparation:

- XRD : Detects long-range order but may miss localized defects.

- TEM : Reveals nanoscale domains but requires ultrathin sections (<50 nm).

- Resolution Strategy : Combine grazing-incidence XRD (GI-XRD) with electron diffraction tomography (EDT) to correlate bulk vs. surface crystallinity. For example, GI-XRD shows 65% crystallinity, while TEM identifies amorphous regions near phenyl substituents .

Q. What computational methods are most effective for modeling the steric effects of 2-methyl-5-phenyl substituents on π-π stacking?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and quantify torsional angles (e.g., 15° twist between thiophene and cyclopentene) .

- MD Simulations : AMBER forcefield simulations predict interplanar distances of 3.4 Å in vacuum vs. 3.7 Å in chloroform, explaining reduced aggregation in solution .

- Validation : Compare with experimental XRD data (3.5 Å interlayer spacing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.